molecular formula C28H46O3 B12761577 Tocol acetate, (2R)- CAS No. 153379-68-1

Tocol acetate, (2R)-

Cat. No.: B12761577
CAS No.: 153379-68-1
M. Wt: 430.7 g/mol
InChI Key: CBUJHSGSOYAVJD-MVOZIGHISA-N
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Description

Tocol acetate, (2R)-, is a derivative of tocol, a compound that belongs to the vitamin E family. Tocols are known for their antioxidant properties, which help in protecting cells from oxidative damage. The (2R)- configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tocol acetate, (2R)-, typically involves the esterification of tocol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent the degradation of the sensitive tocol structure. The reaction can be summarized as follows: [ \text{Tocol} + \text{Acetic Anhydride} \rightarrow \text{Tocol Acetate} + \text{Acetic Acid} ]

Industrial Production Methods

Industrial production of tocol acetate, (2R)-, often involves the extraction of tocol from natural sources such as palm oil, followed by its esterification. The extraction process may include saponification of palm fatty acid distillate, followed by purification using low-temperature solvent crystallization . The esterified product is then purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tocol acetate, (2R)-, can undergo various chemical reactions, including:

    Oxidation: Tocol acetate can be oxidized to form tocopheryl quinone.

    Reduction: The acetate group can be reduced back to the hydroxyl group, regenerating tocol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Tocopheryl quinone

    Reduction: Tocol

    Substitution: Various tocol derivatives depending on the nucleophile used

Scientific Research Applications

Tocol acetate, (2R)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tocol acetate, (2R)-, primarily involves its antioxidant activity. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells. The molecular targets include lipid radicals and reactive oxygen species. The pathways involved in its action include the scavenging of free radicals and the protection of cellular membranes from lipid peroxidation .

Comparison with Similar Compounds

Similar Compounds

    Tocopherols: α-Tocopherol, β-Tocopherol, γ-Tocopherol, δ-Tocopherol

    Tocotrienols: α-Tocotrienol, β-Tocotrienol, γ-Tocotrienol, δ-Tocotrienol

Uniqueness

Tocol acetate, (2R)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Unlike tocopherols and tocotrienols, which have varying degrees of saturation in their side chains, tocol acetate has a fully saturated side chain, which may affect its solubility and stability .

Properties

CAS No.

153379-68-1

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

IUPAC Name

[(2R)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate

InChI

InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3/t22-,23-,28-/m1/s1

InChI Key

CBUJHSGSOYAVJD-MVOZIGHISA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC[C@@]1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C

Origin of Product

United States

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